molecular formula C24H24N4O5S B8506920 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea CAS No. 623142-97-2

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea

Cat. No.: B8506920
CAS No.: 623142-97-2
M. Wt: 480.5 g/mol
InChI Key: SHPFDGWALWEPGS-AWEZNQCLSA-N
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Description

The compound 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea is a synthetic chemical known for its unique properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea involves multiple steps, including the use of specific reagents and controlled reaction conditions. One common synthetic route includes the use of gem-difluoro groups, which are incorporated into the compound through a series of reactions . The preparation method often involves chiral enantiomers or pharmaceutically acceptable salts, which are crucial for achieving the desired chemical structure and properties .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea has a wide range of scientific research applications, making it a valuable compound in various fields:

Mechanism of Action

The mechanism of action of 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, blocking their activity and thereby affecting the associated biochemical pathways . The compound’s structure allows it to bind selectively to its targets, making it an effective tool for studying and modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea include other synthetic chemicals with comparable structures and properties. Examples include compounds containing gem-difluoro groups and other substituted bridge ring inhibitors .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and versatility in various applications. Its ability to undergo multiple types of reactions and its effectiveness as an inhibitor in biological systems make it a valuable compound for research and industrial use .

Properties

CAS No.

623142-97-2

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea

InChI

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29)/t14-/m0/s1

InChI Key

SHPFDGWALWEPGS-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC

Canonical SMILES

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-methoxyaniline (816 mg) was dissolved in chloroform (40 ml) and triethylamine (2.0 ml) to prepare a solution. A solution of triphosgene (368 mg) in chloroform (1.0 ml) was then added to the solution, and the mixture was stirred at room temperature for one hr. Next, a solution of 1-(1,3-thiazol-2-yl)-1-ethylamine (352 mg) in chloroform (1.0 ml) was added thereto, and the mixture was stirred at room temperature overnight. Water (40 ml) was added thereto, and the mixture was stirred for 10 min, followed by extraction with chloroform. The organic layer was washed with saturated brine and was dried over sodium sulfate. The solvent was removed by evaporation, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (860 mg, 72%).
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816 mg
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2 mL
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368 mg
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1 mL
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352 mg
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40 mL
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Yield
72%

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